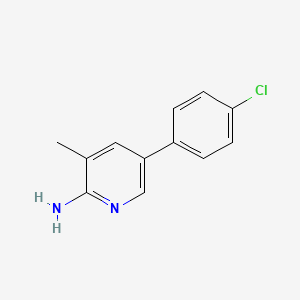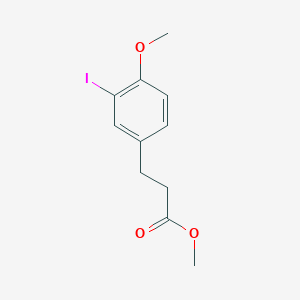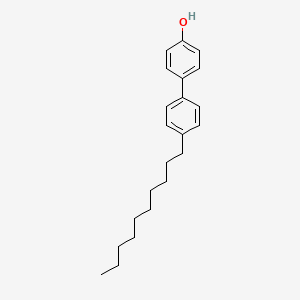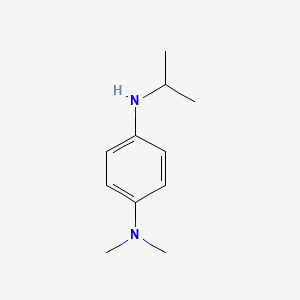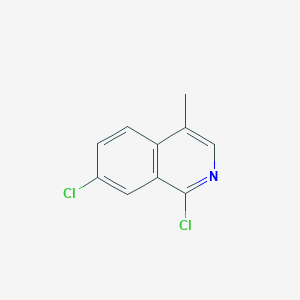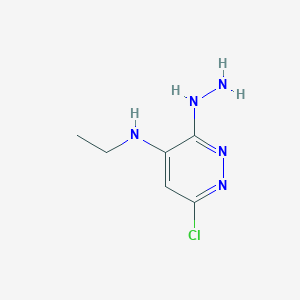![molecular formula C11H16O B8613501 2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)
2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is a chemical compound with a unique structure that falls under the category of cyclic ketones. This compound is characterized by its octahydrobenzoannulene core, which is a saturated ring system, and a ketone functional group. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one typically involves the hydrogenation of aromatic precursors under high pressure and temperature conditions. One common method is the catalytic hydrogenation of benzoannulene derivatives using palladium or platinum catalysts. The reaction is carried out in the presence of hydrogen gas at elevated temperatures (150-200°C) and pressures (50-100 atm).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the continuous feeding of reactants and catalysts into the reactor, where the hydrogenation takes place. The product is then separated and purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the ring can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s ring structure allows it to fit into hydrophobic pockets of proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar cyclic structure but differ in the presence of additional methyl groups and an acetyl functional group.
Octahydro-1H-trindene: This compound has a similar saturated ring system but lacks the ketone functional group.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is unique due to its specific combination of a saturated ring system and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,9-octahydrobenzo[7]annulen-4-one |
InChI |
InChI=1S/C11H16O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h1-8H2 |
InChI Key |
QLDGUNQFUUTJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)CCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
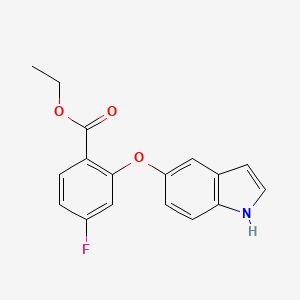
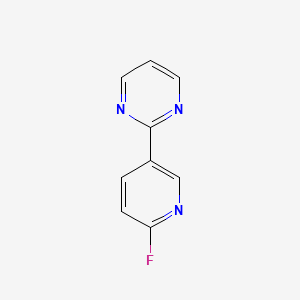
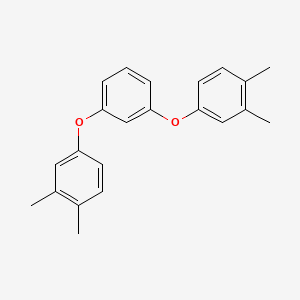
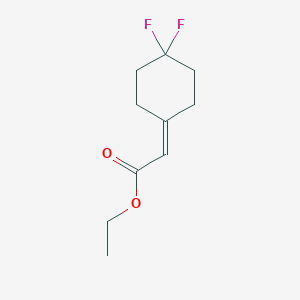

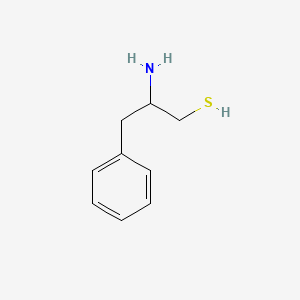
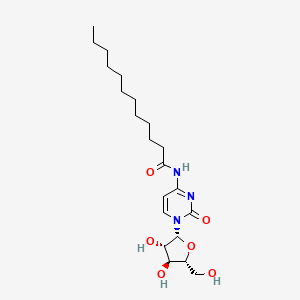
![2-Amino-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8613462.png)
